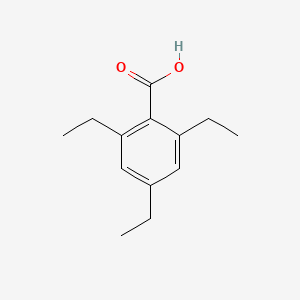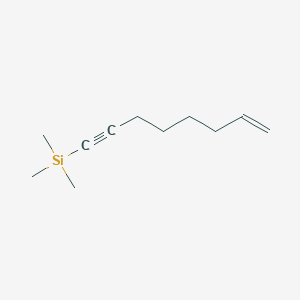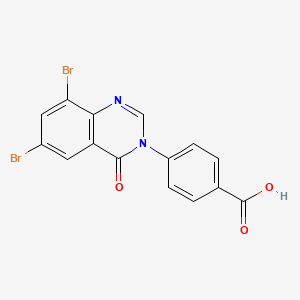
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The dibromoquinazolinone is then coupled with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the quinazolinone ring.
Oxidation: Higher carboxylic acids derived from the benzoic acid moiety.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to other bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific application. Generally, quinazolinones exert their effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways.
類似化合物との比較
Similar Compounds
4-Oxoquinazolin-3(4H)-yl)benzoic acid: Lacks the bromine atoms, potentially less reactive.
6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)benzoic acid: Chlorine atoms instead of bromine, different reactivity and biological activity.
4-(6,8-Dimethyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Methyl groups instead of bromine, different steric and electronic effects.
Uniqueness
The presence of bromine atoms in 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid makes it more reactive and potentially more bioactive compared to its analogs. This can lead to unique interactions with biological targets and different chemical reactivity.
特性
| 91164-37-3 | |
分子式 |
C15H8Br2N2O3 |
分子量 |
424.04 g/mol |
IUPAC名 |
4-(6,8-dibromo-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-9-5-11-13(12(17)6-9)18-7-19(14(11)20)10-3-1-8(2-4-10)15(21)22/h1-7H,(H,21,22) |
InChIキー |
SIQCKCJCEKPLPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/no-structure.png)
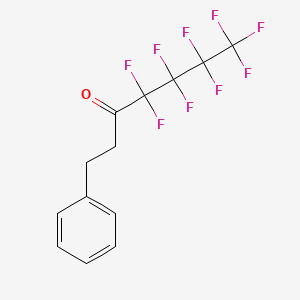
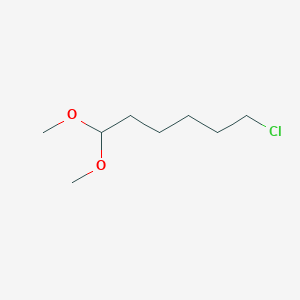
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
